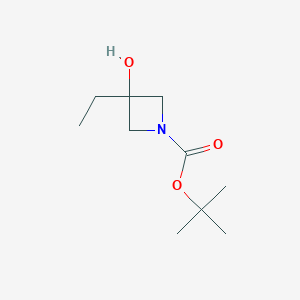

![molecular formula C22H33N3O5 B1521506 (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine CAS No. 1420804-55-2](/img/structure/B1521506.png)

(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine

Übersicht

Beschreibung

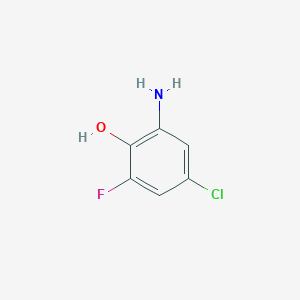

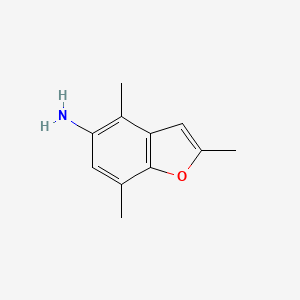

“(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine” is a chemical compound with the CAS Number: 1420804-55-2 . It has a molecular weight of 419.52 . The IUPAC name for this compound is tert-butyl 4-((2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)-1-piperazinecarboxylate . This compound is used in scientific research and has diverse applications, including drug discovery and development, as well as in the synthesis of novel materials for various fields like medicine, materials science, and biochemistry.

Molecular Structure Analysis

The molecule contains a total of 64 bonds. There are 31 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 2 (thio-) carbamates (aliphatic) . The molecule consists of 33 Hydrogen atoms, 22 Carbon atoms, 3 Nitrogen atoms, and 5 Oxygen atoms - a total of 63 atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 419.52 . The InChI code for this compound is 1S/C22H33N3O5/c1-16(2)18(23-20(27)29-15-17-9-7-6-8-10-17)19(26)24-11-13-25(14-12-24)21(28)30-22(3,4)5/h6-10,16,18H,11-15H2,1-5H3,(H,23,27)/t18-/m0/s1 .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Building Blocks

A notable contribution lies in the development of enantioselective synthetic routes for producing mono-protected N1-Cbz piperazic acid building blocks, pivotal for the total synthesis of natural products containing nonproteinogenic amino acids like piperazic acid. This improved synthetic protocol optimizes selective deprotection, facilitating the production of modified piperazates with high optical purity, crucial for the synthesis of complex molecules in medicinal chemistry and natural product synthesis (Papadaki, Georgiadis, & Tsakos, 2020).

Combinatorial Chemistry Scaffolds

Research into orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines presents these scaffolds as novel entities in combinatorial chemistry. Prepared via nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition, these compounds, with established constitution and relative configuration by single-crystal X-ray structure analysis, offer versatile frameworks for the development of compound libraries, indicating their utility in drug discovery and development processes (Schramm et al., 2010).

Chiral α-Amino Acid Derivatives

The synthesis of enantiopure N-(Cbz, Fmoc, Boc, or Ac)-1H-1,2,4-triazole and previously unknown N-Cbz-1,2,4-triazine-derived α-amino acids showcases the compound's role in generating chiral α-amino acid derivatives. Utilizing microwave irradiation, this method emphasizes the compound's potential in creating building blocks for peptide synthesis, underlining its significance in producing chiral molecules for pharmaceutical applications (Zadeh et al., 2012).

Chiral Piperazine Building Blocks

The study on the solution-phase synthesis of chiral monosubstituted piperazine building blocks from nosylamide-activated aziridines elucidates a method involving aminolysis and Fukuyama-Mitsunobu cyclization. This yields optically pure N-Boc- or N-Ns-protected piperazines, demonstrating the compound's utility in constructing chiral piperazine building blocks for synthetic chemistry, facilitating advancements in the creation of bioactive molecules (Crestey, Witt, Jaroszewski, & Franzyk, 2009).

Environmental and Industrial Applications

Additionally, aqueous piperazine, a component related to the compound in focus, has been investigated for its resistance to thermal degradation and oxidation in carbon dioxide capture processes. Its high thermal stability and resistance to oxidation suggest potential industrial applications, particularly in environmentally friendly technologies for CO2 capture and sequestration, highlighting the compound's significance beyond pharmaceuticals (Freeman, Davis, & Rochelle, 2010).

Safety and Hazards

Wirkmechanismus

Target of action

Piperazine, a component of this compound, is known to act as a gaba receptor agonist . The “Cbz” or “carboxybenzyl” group is often used in the protection of amines , which could suggest that this compound might interact with proteins or enzymes that recognize or process amines.

Mode of action

Without specific studies on “(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine”, it’s difficult to definitively describe its mode of action. Piperazine compounds generally work by paralyzing parasites, which allows the host body to easily remove or expel the invading organism .

Biochemical pathways

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of action

Piperazine compounds generally work by paralyzing parasites, which allows the host body to easily remove or expel the invading organism .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5/c1-16(2)18(23-20(27)29-15-17-9-7-6-8-10-17)19(26)24-11-13-25(14-12-24)21(28)30-22(3,4)5/h6-10,16,18H,11-15H2,1-5H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLPNMZPBKOAJL-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)

![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)

![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)

![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)

![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)